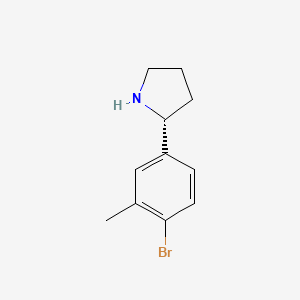![molecular formula C7H8O2S B15237405 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, conducted in toluene at 85°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or dioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of conductive polymers and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electroactive applications. The hydroxymethyl groups in its derivatives enhance electro-polymerization, forming electro-active hydrophilic polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely studied compound used in the synthesis of conductive polymers.
Hydroxymethyl EDOT: A derivative of EDOT with enhanced electro-polymerization properties.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:
Uniqueness
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific methyl substitution, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where tailored electronic properties are required.
Eigenschaften
Molekularformel |
C7H8O2S |
|---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H8O2S/c1-5-7-6(4-10-5)8-2-3-9-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PIFHTLDQSLOKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CS1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)




![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)


![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)



![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
